Cas no 1071141-41-7 (Ethyl 2-methoxy-5-methylbenzoate)

Ethyl 2-methoxy-5-methylbenzoate is a benzoate ester derivative characterized by its methoxy and methyl substituents at the 2- and 5-positions of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its structural features, including the electron-donating methoxy group, enhance its reactivity in electrophilic aromatic substitution and other synthetic transformations. The ethyl ester moiety improves solubility in organic solvents, facilitating its use in various reaction conditions. The compound exhibits stability under standard storage conditions, making it a reliable reagent for research and industrial applications. Its purity and consistent performance are critical for reproducible synthetic outcomes.
Ethyl 2-methoxy-5-methylbenzoate structure
1071141-41-7 structure
商品名:Ethyl 2-methoxy-5-methylbenzoate
CAS番号:1071141-41-7
MF:C11H14O3
メガワット:194.22706
CID:1028961
PubChem ID:60730633

Ethyl 2-methoxy-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-methoxy-5-methylbenzoate
    • MFCD11555063
    • DTXSID20733989
    • AKOS009165666
    • 1071141-41-7
    • 2-Methoxy-5-methylbenzoic acid ethyl ester
    • 2-Methoxy-5-methylbenzoic acid ethyl ester, 97%
    • Ethyl2-methoxy-5-methylbenzoate
    • SCHEMBL2096332
    • インチ: InChI=1S/C11H14O3/c1-4-14-11(12)9-7-8(2)5-6-10(9)13-3/h5-7H,4H2,1-3H3
    • InChIKey: KKPYTXSVVBXILZ-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C=CC(=C1)C)OC

計算された属性

  • せいみつぶんしりょう: 194.094294304g/mol
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 35.5Ų

Ethyl 2-methoxy-5-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019094030-1g
Ethyl 2-methoxy-5-methylbenzoate
1071141-41-7 95%
1g
$883.20 2023-09-04
A2B Chem LLC
AI07086-5g
Ethyl 2-methoxy-5-methylbenzoate
1071141-41-7 97%
5g
$2523.00 2024-04-20
abcr
AB570288-1g
2-Methoxy-5-methylbenzoic acid ethyl ester, 97%; .
1071141-41-7 97%
1g
€1338.30 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1657292-5g
Ethyl 2-methoxy-5-methylbenzoate
1071141-41-7 98%
5g
¥28591.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1657292-1g
Ethyl 2-methoxy-5-methylbenzoate
1071141-41-7 98%
1g
¥10201.00 2024-08-09
A2B Chem LLC
AI07086-1g
Ethyl 2-methoxy-5-methylbenzoate
1071141-41-7 97%
1g
$993.00 2024-04-20

Ethyl 2-methoxy-5-methylbenzoate 関連文献

Ethyl 2-methoxy-5-methylbenzoateに関する追加情報

Ethyl 2-methoxy-5-methylbenzoate (CAS No. 1071141-41-7): A Comprehensive Overview

Ethyl 2-methoxy-5-methylbenzoate, identified by the chemical compound identifier CAS No. 1071141-41-7, is a derivative of benzoic acid that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ester functional group and methoxy and methyl substituents, exhibits a range of potential applications due to its unique structural properties. The molecular structure of Ethyl 2-methoxy-5-methylbenzoate consists of a benzene ring substituted with a methoxy group at the 2-position and a methyl group at the 5-position, further modified by an ethyl ester at the carboxyl position. This configuration imparts distinct chemical reactivity and biological activity, making it a subject of extensive study in both academic and industrial settings.

The synthesis of Ethyl 2-methoxy-5-methylbenzoate typically involves the esterification of 2-methoxy-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. This reaction is well-documented in organic chemistry literature and can be optimized for high yield and purity through careful selection of reaction conditions, including temperature, solvent system, and catalyst concentration. Recent advancements in green chemistry have also led to the exploration of more environmentally friendly synthetic routes, such as catalytic esterification using biodegradable solvents or enzymatic methods, which align with the growing emphasis on sustainable practices in chemical manufacturing.

One of the most compelling aspects of Ethyl 2-methoxy-5-methylbenzoate is its potential application in pharmaceutical research. The presence of both methoxy and methyl groups on the benzene ring suggests that this compound may exhibit diverse biological activities. For instance, benzoate derivatives have been widely studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability, while the methyl group can influence electronic distribution and reactivity. These features make Ethyl 2-methoxy-5-methylbenzoate a promising candidate for further investigation as a lead compound in drug discovery.

In recent years, there has been a surge in research focused on natural product-inspired compounds due to their perceived safety and efficacy. Ethyl 2-methoxy-5-methylbenzoate shares structural similarities with several naturally occurring lignans and phenols, which are known for their therapeutic benefits. Studies have shown that compounds with similar scaffolds can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For example, derivatives of benzoic acid have been investigated for their potential roles in modulating cytochrome P450 enzymes, which are crucial in drug metabolism. The unique combination of substituents in Ethyl 2-methoxy-5-methylbenzoate may offer novel mechanisms of action that could be exploited for therapeutic purposes.

The pharmacokinetic properties of Ethyl 2-methoxy-5-methylbenzoate are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary studies suggest that the ethyl ester moiety may enhance oral bioavailability by improving solubility and reducing first-pass metabolism. Additionally, the methoxy group could influence metabolic pathways by serving as a site for enzymatic oxidation or conjugation reactions. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being employed to predict how Ethyl 2-methoxy-5-methylbenzoate will behave within biological systems, providing valuable insights before costly experimental trials.

Beyond pharmaceutical applications, Ethyl 2-methoxy-5-methylbenzoate has shown promise in other areas such as agrochemicals and material science. In agrochemistry, benzoate derivatives are sometimes used as intermediates in the synthesis of plant growth regulators or pesticides due to their ability to interact with biological targets in plants. The structural flexibility offered by the methoxy and methyl groups allows for modifications that can fine-tune biological activity against specific pests or pathogens. Similarly, in material science, this compound may serve as a precursor for specialty polymers or coatings that exhibit unique properties such as UV stability or biodegradability.

The environmental impact of synthesizing and using Ethyl 2-methoxy-5-methylbenzoate is another critical consideration. As global awareness of sustainability grows, researchers are increasingly focused on developing processes that minimize waste and reduce hazardous byproducts. Green chemistry principles encourage the use of renewable feedstocks, energy-efficient reactions, and non-toxic solvents whenever possible. For instance, biocatalytic routes using engineered microorganisms could provide an eco-friendly alternative to traditional chemical synthesis methods for producing Ethyl 2-methoxy-5-methylbenzoate. Such innovations not only align with regulatory requirements but also contribute to a more sustainable chemical industry.

In conclusion, Ethyl 2-methoxy-5-methylbenzoate (CAS No. 1071141-41-7) represents a fascinating compound with diverse potential applications across multiple industries. Its unique structural features make it an attractive candidate for pharmaceutical development, where it could serve as a lead compound for novel therapeutics targeting various diseases. Additionally, its utility in agrochemicals and material science underscores its versatility beyond traditional medicinal uses. As research continues to uncover new synthetic methods and applications for this compound, it will undoubtedly play an increasingly important role in advancing scientific knowledge and industrial innovation.

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